molecular formula C17H13BrF4N2O2 B2956452 3-(2-(4-(difluoromethoxy)phenyl)-2-oxoethyl)-1-(difluoromethyl)-1H-benzo[d]imidazol-3-ium bromide CAS No. 474878-13-2

3-(2-(4-(difluoromethoxy)phenyl)-2-oxoethyl)-1-(difluoromethyl)-1H-benzo[d]imidazol-3-ium bromide

Cat. No.: B2956452
CAS No.: 474878-13-2
M. Wt: 433.201
InChI Key: SOASBELXXYVTQX-UHFFFAOYSA-M
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Description

3-(2-(4-(difluoromethoxy)phenyl)-2-oxoethyl)-1-(difluoromethyl)-1H-benzo[d]imidazol-3-ium bromide (let’s call it DFM-Bromide for brevity) is a synthetic organic compound. Its chemical structure comprises a benzoimidazole core with difluoromethyl and difluoromethoxy substituents. These fluorine-containing moieties are of interest due to their potential biological and pharmacological applications .


Synthesis Analysis


Molecular Structure Analysis

DFM-Bromide’s molecular structure is crucial for understanding its properties and reactivity. The benzoimidazole scaffold, along with the difluoromethyl and difluoromethoxy groups, contributes to its overall shape and electronic properties. X-ray crystallography or computational methods can provide insights into its 3D arrangement and intermolecular interactions .


Chemical Reactions Analysis

DFM-Bromide may participate in various chemical reactions, such as nucleophilic substitutions, oxidative processes, or metal-catalyzed transformations. Investigating its reactivity with different nucleophiles, electrophiles, and catalysts would shed light on its versatility and potential applications .


Physical and Chemical Properties Analysis

  • Chemical Properties :
    • Spectroscopic Data : Gather NMR, IR, and UV-Vis spectra to identify functional groups and confirm its structure .

Mechanism of Action

Understanding how DFM-Bromide interacts with biological targets is crucial. It might act as an enzyme inhibitor, receptor modulator, or participate in other biochemical pathways. Researchers would explore its binding affinity, selectivity, and potential therapeutic effects. Mechanistic studies would involve in vitro and in vivo experiments .

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-[3-(difluoromethyl)benzimidazol-1-ium-1-yl]ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F4N2O2.BrH/c18-16(19)23-10-22(13-3-1-2-4-14(13)23)9-15(24)11-5-7-12(8-6-11)25-17(20)21;/h1-8,10,16-17H,9H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOASBELXXYVTQX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=[N+]2CC(=O)C3=CC=C(C=C3)OC(F)F)C(F)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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